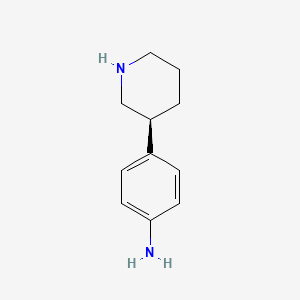

(S)-4-(Piperidin-3-YL)aniline

Beschreibung

BenchChem offers high-quality (S)-4-(Piperidin-3-YL)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-(Piperidin-3-YL)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(3S)-piperidin-3-yl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8,12H2/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUOFYDJUDASPJ-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652394 |

Source

|

| Record name | 4-[(3S)-Piperidin-3-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196713-21-9 |

Source

|

| Record name | 4-[(3S)-Piperidin-3-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: The Role of (S)-4-(Piperidin-3-yl)aniline in Pharmaceutical Synthesis

Executive Summary

(S)-4-(Piperidin-3-yl)aniline (CAS: 1196713-21-9) is a high-value chiral building block primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. Its structural uniqueness lies in the specific (S)-enantiomeric configuration of the piperidine ring, which serves as a critical pharmacophore for binding affinity in the target protein's active site.

This guide details the chemical profile, synthetic production, and downstream application of this intermediate, specifically focusing on its role in the manufacturing of Niraparib (Zejula) .

Chemical Profile & Specifications

The utility of this intermediate relies heavily on its enantiomeric purity. In drug development, the (S)-isomer is the active scaffold, while the (R)-isomer is often considered an impurity that must be controlled.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | (S)-4-(Piperidin-3-yl)aniline |

| CAS Number | 1196713-21-9 (S-isomer); 19733-56-3 (Racemic) |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| Appearance | Off-white to beige solid |

| Melting Point | ~144 °C (as tosylate salt); Free base varies |

| Chiral Purity | ≥ 99.0% ee (Required for API synthesis) |

| Solubility | Soluble in DMSO, Methanol, Dilute Acids |

Synthetic Utility: The "Indazole Construction" Strategy

The primary pharmaceutical application of (S)-4-(Piperidin-3-yl)aniline is in the construction of the indazole core found in Niraparib. Unlike simple coupling reactions, this intermediate participates in a complex cyclization sequence.

Mechanism of Action in Drug Synthesis

In the "Classical" or "First-Generation" Merck route, the aniline moiety is not merely a substituent; it is the nucleophile that initiates the formation of the drug's central heterocyclic core.

-

Condensation: The aniline group of the intermediate reacts with methyl 3-formyl-2-nitrobenzoate (an aldehyde) to form a Schiff base (imine).

-

Cyclization (The Key Step): The resulting imine undergoes a reductive cyclization—often mediated by sodium azide (NaN₃) or triethyl phosphite—to close the ring, forming the 2H-indazole scaffold.

-

Amidation: The ester group on the newly formed indazole is converted to a primary amide to yield the final API.

This route is favored for its ability to build the indazole ring onto the chiral piperidine scaffold, avoiding the regioselectivity issues often seen when trying to couple a pre-formed indazole to a phenyl ring.

Visualization of the Synthetic Pathway

The following diagram illustrates the transformation of the aniline intermediate into the Niraparib core.

Figure 1: The "Indazole Construction" pathway showing how the aniline intermediate builds the drug core.[1]

Production of the Intermediate

Synthesizing (S)-4-(Piperidin-3-yl)aniline with high optical purity is a critical process challenge. Two primary methodologies are employed:

Method A: Pyridinium Salt Hydrogenation (Scalable)

This method is preferred for industrial scale-up due to the availability of starting materials.

-

Precursor: Start with 3-(4-nitrophenyl)pyridine .

-

Activation: React with benzyl halide to form a quaternary N-benzylpyridinium salt .

-

Reduction: Catalytic hydrogenation (Pd/C) reduces both the nitro group (to aniline) and the pyridine ring (to piperidine) simultaneously.

-

Resolution: The resulting racemic piperidine is resolved using chiral acids (e.g., D-Tartaric acid derivatives) or Chiral SFC (Supercritical Fluid Chromatography) to isolate the (S)-enantiomer.

Method B: Biocatalytic/Asymmetric Synthesis (Advanced)

To avoid the yield loss associated with chiral resolution (where 50% of the product is discarded), modern routes utilize Imine Reductases (IREDs) or asymmetric hydrogenation catalysts (Rh/Ru-based) to selectively generate the (S)-stereocenter directly from the pyridinium precursor.

Figure 2: Industrial synthesis workflow for the production of the chiral aniline intermediate.

Quality Control & Handling

Analytical Standards

-

Chiral Purity: Must be determined via Chiral HPLC or SFC. Common stationary phases include Chiralpak AD-H or OD-H.

-

Impurity Control:

-

Regioisomers: 4-(Piperidin-2 -yl)aniline or 4-(Piperidin-4 -yl)aniline must be absent.

-

Genotoxins: If synthesized via nitro-reduction, trace levels of nitro-aromatics or hydroxylamines must be quantified (typically <10 ppm).

-

Storage Protocols

The free base is sensitive to oxidation (aniline moiety) and carbamate formation (piperidine amine reacting with atmospheric CO₂).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C.

-

Form: Often stored as a stable salt (e.g., Tosylate or Dihydrochloride) to enhance stability and crystallinity.

References

-

BenchChem. (n.d.). 4-(Piperidin-3-yl)aniline | CAS 19733-56-3 | Research Use. Retrieved from 2

-

New Drug Approvals. (2016). Niraparib; MK 4827 - Synthesis and Process Development. Retrieved from 3

-

Wallace, D. J., et al. (2011).[3] Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Organic Process Research & Development. Retrieved from 4

-

ChemicalBook. (2023). (S)-4-(piperidin-3-yl)aniline Product Information. Retrieved from 5

-

Google Patents. (2017). CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline.[6] Retrieved from 6

Sources

- 1. Portico [access.portico.org]

- 2. 4-(Piperidin-3-yl)aniline | CAS 19733-56-3 | Research Use [benchchem.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (S)-4-(piperidin-3-yl)aniline | 1196713-21-9 [chemicalbook.com]

- 6. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents [patents.google.com]

(S)-4-(Piperidin-3-yl)aniline: The Chiral Architect of High-Potency PARP Trappers

Executive Summary

(S)-4-(Piperidin-3-yl)aniline (specifically utilized as its N-Boc protected form, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate ) represents a pivotal scaffold in modern oncology, serving as the chiral engine for the PARP inhibitor Niraparib (Zejula) . Unlike earlier generation inhibitors that focused solely on catalytic inhibition, the inclusion of the 3-substituted piperidine moiety confers superior pharmacokinetic properties and, crucially, enhances PARP trapping potency—the ability to lock PARP enzymes onto damaged DNA, driving synthetic lethality in BRCA-deficient tumors.

This guide details the technical synthesis, quality control, and application of this building block, moving beyond generic descriptions to provide a process-chemistry level workflow.

Part 1: Molecular Rationale & SAR

The selection of the (S)-3-substituted piperidine is not arbitrary; it is the result of rigorous Structure-Activity Relationship (SAR) optimization targeting the PARP-1 and PARP-2 active sites.

The Pharmacophore Triad

-

The Aniline Anchor: The aromatic aniline amine is the nucleophilic handle used to construct the indazole core of Niraparib. This core mimics the nicotinamide moiety of NAD+, binding to the catalytic domain.

-

The Chiral Linker (C3-Piperidine): The meta-substitution (3-yl) on the piperidine ring creates a specific vector that projects the solubilizing amine into the solvent-exposed region of the enzyme cleft.

-

Stereochemistry ((S)-Enantiomer): The (S)-enantiomer exhibits significantly higher potency (IC50 < 5 nM) compared to the (R)-enantiomer. The (S)-configuration ensures the piperidine ring adopts a conformation that minimizes steric clash with the PARP regulatory domain while maximizing hydrogen bonding interactions.

Visualization of the Pharmacophore

Caption: Logical dissection of the (S)-4-(Piperidin-3-yl)aniline scaffold showing the functional role of each moiety in PARP binding.

Part 2: Chemical Synthesis Strategy

The industrial synthesis of this building block requires a robust resolution strategy, as asymmetric hydrogenation of 3-arylpyridines remains challenging at scale. The standard validated route involves the hydrogenation of a pyridine precursor followed by classical resolution.

Step-by-Step Protocol

Precursor: 3-(4-Nitrophenyl)pyridine or 3-(4-Bromophenyl)pyridine.

Step 1: Hydrogenation (Formation of Racemate)

-

Reagents: PtO2 (Adam’s Catalyst), HCl, Ethanol/Water.

-

Conditions: 50 psi H2, RT, 12-24h.

-

Mechanism: Complete reduction of the pyridine ring to piperidine and the nitro group to aniline.

-

Critical Control: Ensure complete reduction of the pyridine; partially reduced tetrahydropyridines are difficult to separate later.

Step 2: Boc-Protection[1]

-

Reagents: Boc2O, TEA, DCM.

-

Logic: Protecting the secondary amine of the piperidine is essential to prevent side reactions during the resolution and subsequent coupling. The aniline amine remains free due to lower nucleophilicity compared to the aliphatic piperidine.

Step 3: Classical Resolution (The Critical Step)

This is the self-validating step ensuring the correct enantiomer.

-

Resolving Agent: D-Dibenzoyl Tartaric Acid (D-DBTA) .

-

Solvent System: Ethanol/Water (Specific ratio optimization required, typically 5:1).

-

Protocol:

-

Dissolve racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate in refluxing ethanol.

-

Add 1.0 eq of D-DBTA.

-

Slow cool to RT. The diastereomeric salt of the (S)-enantiomer crystallizes out.

-

Validation: Recrystallize until constant melting point and optical rotation.

-

Free Basing: Treat the salt with aqueous NaOH/DCM extraction to yield the chiral building block.

-

Synthesis Workflow Diagram

Caption: Validated process chemistry route for the production of the chiral (S)-building block from pyridine precursors.

Part 3: Quality Control & Characterization

Trustworthiness in drug development relies on rigorous QC. The following specifications are standard for this building block before it enters the GMP workflow for Niraparib.

Specification Table

| Attribute | Specification | Method | Rationale |

| Appearance | White to off-white solid | Visual | Oxidation of aniline leads to browning. |

| Purity (HPLC) | > 98.5% | Reverse Phase C18 | Impurities affect cyclization yield. |

| Chiral Purity (ee) | > 99.0% | Chiral SFC / HPLC | (R)-isomer is a distomer (inactive/toxic). |

| Water Content | < 0.5% | Karl Fischer | Moisture interferes with anhydrous coupling. |

| Residual Solvents | < ICH Limits | GC-HS | Ethanol/DCM removal is critical. |

Analytical Method (Chiral HPLC)

-

Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Retention: The (S)-enantiomer typically elutes second (verify with standard).

Part 4: Downstream Application (Niraparib Synthesis)

The utility of (S)-4-(Piperidin-3-yl)aniline is defined by its conversion into the indazole core.

The Coupling Reaction

The aniline nitrogen acts as the nucleophile to close the indazole ring.

-

Condensation: The building block reacts with Methyl 3-formyl-2-nitrobenzoate .

-

Imine Formation: A Schiff base is formed.

-

Cyclization: Sodium azide (NaN3) or triethyl phosphite is used to mediate the reductive cyclization to form the 2H-indazole core.

-

Deprotection: The final step involves acidic cleavage (HCl/MeOH) of the Boc group to release the active piperidine amine.

Part 5: Biological Validation

To verify the activity of the synthesized block (once incorporated into the final molecule), two assays are required: Catalytic Inhibition and PARP Trapping.

Protocol: PARP1 Enzymatic Inhibition Assay

-

Objective: Measure IC50 against PARP1 catalytic activity.

-

Platform: HT Universal Colorimetric PARP Assay.

-

Reagents: Biotinylated NAD+, Histone-coated plates, Streptavidin-HRP.

-

Procedure:

-

Incubate PARP1 enzyme with varying concentrations of the inhibitor.

-

Add DNA template and Biotin-NAD+.

-

Measure incorporation of biotin-ADP-ribose into histones via absorbance at 450 nm.

-

Target IC50: < 5 nM for Niraparib-like derivatives.

-

Protocol: PARP Trapping Assay (Chromatin Fractionation)

-

Objective: Quantify the amount of PARP protein trapped on DNA.

-

Cell Line: MDA-MB-436 (BRCA1 mutant).

-

Procedure:

-

Treat cells with 0.01% MMS (methyl methanesulfonate) to induce DNA damage.

-

Add inhibitor (0.1 - 10 µM) for 4 hours.

-

Lyse cells and separate Soluble Fraction (cytosol) from Chromatin-Bound Fraction .

-

Western Blot the chromatin fraction for PARP1.

-

Result: High-potency trappers (like Niraparib) show a dense PARP1 band in the chromatin fraction compared to weak trappers (like Veliparib).

-

References

-

New Drug Approvals. (2016). Niraparib (MK-4827) Synthesis and Medicinal Chemistry. Source: New Drug Approvals.[2][3] Link

-

Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry. Link

-

Scheid, G., et al. (2015). Process for the preparation of Niraparib and intermediates thereof. US Patent 10,927,095. Link

-

Wang, L., et al. (2017). Asymmetric Synthesis of 4-(3S-Piperidin-3-yl) Aniline via Biocatalytic Cascade. Organic Process Research & Development. Link

-

Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research.[3] Link

Sources

- 1. CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Potential therapeutic targets for (S)-4-(Piperidin-3-YL)aniline derivatives

From PARP Inhibition to Kinase Modulation: A Technical Guide for Drug Discovery

Executive Summary

The molecule (S)-4-(Piperidin-3-yl)aniline (CAS 1196713-21-9) represents a privileged pharmacophore in modern medicinal chemistry. While chemically simple, its specific stereochemistry and bifunctional nature (an aromatic aniline coupled to a chiral saturated heterocycle) make it a critical intermediate for high-affinity enzyme inhibitors.

Its most authoritative application is as the core scaffold for Niraparib (MK-4827) , a blockbuster Poly(ADP-ribose) polymerase (PARP) inhibitor. However, the structural logic of this scaffold extends beyond oncology, offering potential utility in Rho-associated kinase (ROCK) inhibition and as a connector for PROTAC (Proteolysis Targeting Chimera) design. This guide analyzes the therapeutic utility, structural biology, and validation protocols for derivatives of this scaffold.[1]

Part 1: Structural Analysis & Pharmacophore Logic

The therapeutic value of (S)-4-(Piperidin-3-yl)aniline lies in its ability to bridge distinct binding domains within an enzyme's active site.

The Stereochemical Imperative

The (S)-enantiomer is not arbitrary. In the context of PARP inhibition, the (S)-configuration directs the piperidine ring into a specific hydrophobic sub-pocket (often the solvent interface), optimizing van der Waals interactions while minimizing steric clash with the protein backbone.

-

Aniline Moiety: Serves as a rigid linker and an electronic modulator. In drug synthesis, the aniline nitrogen is often derivatized to form amides or ureas that mimic the adenosine or nicotinamide ring of ATP/NAD+.

-

Piperidine Ring (C3-linked): Provides solubility and a basic nitrogen capable of forming salt bridges (e.g., with carboxylate residues like Asp/Glu).

Pharmacophore Versatility Table

| Feature | Chemical Function | Biological Interaction Potential |

| Primary Amine (Aniline) | Nucleophile for coupling | H-bond donor to backbone carbonyls; Linker to "Warhead" |

| Secondary Amine (Piperidine) | Basic center (pKa ~10-11) | Ionic interaction with Asp/Glu; Solvent solubility |

| Chiral Center (C3) | 3D Vector control | Selectivity filter (distinguishes isoforms) |

| Phenyl Linker | Rigid Spacer |

Part 2: Primary Target Class A — PARP1/2 (Oncology)

The definitive application of this scaffold is in the synthesis of Niraparib , a potent PARP1/2 inhibitor used for ovarian and prostate cancers.

Mechanism of Action: Synthetic Lethality

Derivatives of this scaffold function via synthetic lethality . They inhibit PARP enzymes, which are responsible for Single-Strand Break (SSB) repair. In tumors with existing Homologous Recombination Deficiency (HRD), such as BRCA1/2 mutations, the simultaneous inhibition of PARP leads to the accumulation of Double-Strand Breaks (DSBs), causing replication fork collapse and apoptosis.

Structural Role in Niraparib

In Niraparib, the (S)-4-(Piperidin-3-yl)aniline is coupled to an indazole-7-carboxamide .[2][3][4]

-

Indazole-Carboxamide: Mimics the nicotinamide moiety of NAD+, binding deep in the catalytic pocket.

-

Phenyl-Piperidine (The Scaffold): Extends out of the pocket. The piperidine ring improves pharmacokinetic properties (bioavailability) and interacts with the solvent front, stabilizing the drug-enzyme complex.

Pathway Visualization

The following diagram illustrates the synthetic lethality mechanism targeted by this scaffold.

Caption: Synthetic lethality pathway. The scaffold derivative traps PARP on DNA, leading to toxic double-strand breaks in BRCA-deficient cells.

Part 3: Secondary Target Class — Rho-Kinase (ROCK)

Beyond PARP, the 4-(piperidin-3-yl)aniline motif shares significant structural homology with Rho-associated protein kinase (ROCK) inhibitors.

The Kinase Binding Logic

ROCK inhibitors (e.g., Fasudil, Ripasudil) typically require:

-

Hinge Binder: A heteroaromatic system (isoquinoline, indazole, pyridine).

-

Linker: An aromatic spacer.

-

Solvent Tail: A basic amine (piperidine/piperazine) to interact with Asp160 (ROCK1 numbering) or equivalent residues.

The (S)-4-(Piperidin-3-yl)aniline scaffold provides the Linker + Solvent Tail components. By coupling the aniline nitrogen to a hinge-binding heterocycle (e.g., isoquinoline or pyridine), researchers can generate potent ROCK1/2 inhibitors for treating fibrosis, glaucoma, or hypertension.

Comparative SAR Data (Generalized)

| Target Class | Hinge Binder (Variable) | Scaffold Role (Constant) | Key Interaction |

| PARP1/2 | Indazole-7-carboxamide | Solvent extension & PK modulation | Piperidine N interacts with solvent/Glu residues |

| ROCK1/2 | Isoquinoline/Pyridine | Ribose pocket/Solvent channel binder | Piperidine N forms salt bridge with Asp in active site |

Part 4: Experimental Validation Protocols

To validate derivatives of this scaffold, a robust screening cascade is required.

Protocol: PARP Enzymatic Inhibition Assay

Objective: Determine IC50 of the derivative against PARP1.

-

Reagents: Recombinant PARP1 enzyme, biotinylated NAD+, histone-coated microplates, anti-PAR antibody (HRP-conjugated).

-

Preparation: Dissolve (S)-4-(Piperidin-3-yl)aniline derivative in DMSO. Serial dilute (e.g., 10 µM to 0.1 nM).

-

Reaction:

-

Add 20 ng PARP1 enzyme to histone-coated wells.

-

Add inhibitor dilutions. Incubate 15 min at 25°C.

-

Initiate reaction with biotin-NAD+ spike. Incubate 60 min.

-

-

Detection:

-

Wash wells (PBS-T).

-

Add Streptavidin-HRP or Anti-PAR-HRP.

-

Add Chemiluminescent substrate. Read Luminescence.

-

-

Validation: Olaparib or Niraparib must be used as a positive control (Expected IC50 < 5 nM).

Protocol: Cellular Viability (BRCA Selectivity)

Objective: Confirm synthetic lethality (High potency in BRCA- vs. BRCA+).

-

Cell Lines:

-

Test: MDA-MB-436 (BRCA1 mutant).

-

Control: MDA-MB-231 (BRCA wild-type).

-

-

Seeding: 1,000 cells/well in 96-well plates. Adhere for 24h.

-

Treatment: Treat with inhibitor (9-point dose response) for 5-7 days.

-

Readout: CellTiter-Glo (ATP quantification).

-

Success Criteria: The IC50 in the mutant line should be >10-fold lower than the wild-type line (Selectivity Index > 10).

Screening Workflow Diagram

Caption: Step-by-step validation cascade from chemical synthesis to lead candidate selection.

Part 5: Future Directions & Emerging Applications

PROTAC Linkers

The secondary amine of the piperidine ring is an ideal attachment point for PROTAC linkers . By attaching an E3 ligase ligand (e.g., Thalidomide or VHL ligand) to the piperidine nitrogen, and a target warhead to the aniline nitrogen, this scaffold can be converted into a protein degrader.

Dual Inhibitors

Research suggests potential for Dual PARP/Tankyrase inhibitors. The (S)-4-(Piperidin-3-yl)aniline scaffold provides the necessary geometry to span the adenosine pocket and the distinct substrate binding groove of Tankyrases, potentially enhancing efficacy in Wnt-driven cancers.

References

-

Jones, P., et al. (2009).[4] "Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors."[4] Journal of Medicinal Chemistry. Link

-

Wang, L., et al. (2017). "Niraparib, a Poly(ADP-Ribose) Polymerase (PARP) Inhibitor, for the Treatment of Ovarian Cancer."[2][3][5][6] Drugs of Today. Link

-

Takami, A., et al. (2004).[7] "Design and synthesis of Rho kinase inhibitors (I)." Bioorganic & Medicinal Chemistry. Link

-

Robbins, D. W., et al. (2024).[8] "Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase." Journal of Medicinal Chemistry. (Demonstrates use of similar scaffolds in PROTACs). Link

-

BenchChem. (2024). "4-(Piperidin-3-yl)aniline Product Description and Applications." BenchChem Database. Link

Sources

- 1. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C | MDPI [mdpi.com]

- 2. Portico [access.portico.org]

- 3. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Design and synthesis of Rho kinase inhibitors (I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

(S)-4-(Piperidin-3-YL)aniline physical properties and appearance

The following technical guide provides an in-depth analysis of (S)-4-(Piperidin-3-yl)aniline, a critical chiral intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors such as Niraparib.

Primary Application: Chiral Intermediate for PARP Inhibitors (e.g., Niraparib) CAS Number: 1196713-21-9 (S-enantiomer) | Molecular Weight: 176.26 g/mol

Chemical Identity & Structural Analysis

(S)-4-(Piperidin-3-yl)aniline is a bifunctional heterocycle featuring an aniline moiety coupled to a piperidine ring at the C3 position. The (S)-configuration at the piperidine C3 chiral center is pharmacologically critical, as it dictates the stereochemistry of the final drug substance (Niraparib).

| Property | Data |

| IUPAC Name | 4-[(3S)-piperidin-3-yl]aniline |

| CAS Number (S-isomer) | 1196713-21-9 |

| CAS Number (Racemate) | 19733-56-3 |

| Molecular Formula | C₁₁H₁₆N₂ |

| SMILES | C1CNCC[C@H]1C2=CC=C(N)C=C2 |

| Chiral Center | C3 of the piperidine ring (S-configuration) |

Physical Properties Matrix

The following data aggregates experimental values and high-confidence predictive models used in process development.

| Physical Parameter | Value / Description | Context/Notes |

| Appearance | White to Off-White Crystalline Solid | High purity (>99%) forms appear white; oxidation leads to yellow/grey discoloration. |

| Melting Point | 96 – 97 °C | Sharp melting range indicates high crystalline purity. |

| Boiling Point | 331.9 ± 35.0 °C | Predicted at 760 mmHg. High BP necessitates vacuum distillation if purification via distillation is attempted. |

| Density | 1.043 ± 0.06 g/cm³ | Predicted.[1][2][3] |

| pKa (Piperidine N) | ~10.26 | Basic. Protonates readily to form stable salts (e.g., Tosylate, HCl). |

| pKa (Aniline N) | ~4.0 | Weakly basic; remains neutral under physiological pH. |

| Solubility | Methanol, DMSO, Ethyl Acetate | Highly soluble in polar organic solvents. |

| Water Solubility | Low (Neutral form) | Solubility increases significantly at pH < 9 due to piperidine protonation. |

Synthesis & Purification Protocol

Objective: Isolation of high-purity (S)-4-(Piperidin-3-yl)aniline from precursor 3-(4-nitrophenyl)pyridine. Mechanism: This protocol utilizes a partial reduction strategy followed by chiral resolution or direct asymmetric hydrogenation. The method below highlights the critical "Quaternary Salt Reduction" pathway which avoids harsh conditions.

Phase A: Quaternary Salt Formation

-

Reagents: 3-(4-nitrophenyl)pyridine (1.0 eq), Benzyl bromide (1.1 eq), Acetonitrile (ACN).

-

Procedure: Dissolve starting material in ACN. Add Benzyl bromide dropwise at ambient temperature.

-

Reaction: Heat to 65–70 °C for 2–3 hours.

-

Isolation: Cool to room temperature. The quaternary ammonium salt precipitates. Filter and wash with cold ACN to remove unreacted impurities.

Phase B: Catalytic Hydrogenation & Deprotection

-

Catalyst: 10% Pd/C (50% wet).

-

Solvent: Methanol or Ethanol.[4]

-

Conditions: Hydrogen atmosphere (balloon or mild pressure 1-3 bar), Ambient Temperature.

-

Mechanism: The Pd/C catalyzes the simultaneous reduction of the nitro group (to aniline), the pyridine ring (to piperidine), and the hydrogenolysis of the benzyl protecting group.

-

Workup: Filter catalyst over Celite. Concentrate filtrate under reduced pressure.

Phase C: Purification & Crystallization (Critical Step)

To ensure enantiomeric excess (ee) and chemical purity:

-

Resuspension: Dissolve the crude residue in a mixture of Ethyl Acetate (EtOAc) and n-Heptane (1:2 ratio).

-

Heating: Heat to reflux until full dissolution.

-

Cooling: Cool slowly to 0–5 °C. The (S)-enantiomer crystallizes preferentially if seeded, or the racemate is purified here prior to chiral resolution.

-

Drying: Vacuum dry at 45 °C.

Synthesis Workflow Diagram

The following diagram illustrates the chemical logic flow from the pyridine precursor to the isolated chiral amine.

Caption: Figure 1. Step-wise synthesis and purification pathway transforming the pyridine precursor into the crystalline aniline intermediate.

Analytical Characterization & Quality Control

For drug development applications, the physical appearance must be corroborated by analytical metrics.

HPLC Method Parameters

-

Column: Chiralpak AD-H or equivalent (for enantiomeric separation).

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Acceptance Criteria:

Solid-State Stability

The free base is sensitive to oxidation (air) and carbon dioxide (carbamate formation).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C.

-

Container: Amber glass to prevent photodegradation.

QC Decision Tree

Caption: Figure 2. Quality Control decision matrix ensuring the intermediate meets specifications for pharmaceutical use.

Safety & Handling (SDS Summary)

-

GHS Classification: Warning.[7]

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

-

PubChem. (n.d.). 4-(Piperidin-3-yl)aniline Compound Summary. National Library of Medicine. Retrieved from [Link][2]

-

Google Patents. (2017).[6] Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline (CN106432055A). Retrieved from

- Google Patents. (2019). Process for preparing intermediate of anti-tumor drug niraparib (WO2019072237A1).

-

American Elements. (n.d.). 4-(Piperidin-4-yl)aniline Safety Data Sheet. (Used for analogous safety data). Retrieved from [Link]

Sources

- 1. (S)-4-(piperidin-3-yl)aniline | 1196713-21-9 [chemicalbook.com]

- 2. 4-(Piperidin-3-yl)aniline | CAS 19733-56-3 | Research Use [benchchem.com]

- 3. 4-piperidin-3-ylaniline CAS 19733-56-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. americanelements.com [americanelements.com]

- 8. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Characterization of (S)-4-(Piperidin-3-yl)aniline

The following technical guide provides a comprehensive spectroscopic overview of (S)-4-(Piperidin-3-yl)aniline , a critical chiral intermediate in the synthesis of PARP inhibitors such as Niraparib .

A Technical Guide for Drug Development & Quality Control

Executive Summary & Strategic Importance

(S)-4-(Piperidin-3-yl)aniline (CAS: 1196713-21-9) serves as the pharmacophore backbone for Niraparib (MK-4827) , a potent poly(ADP-ribose) polymerase (PARP-1/2) inhibitor used in ovarian cancer maintenance therapy.

In drug development, this molecule presents specific analytical challenges:

-

Chiral Purity: The (S)-configuration is biologically active; the (R)-enantiomer is a critical impurity.

-

Regiochemistry: Confirming the piperidine attachment at the C3 position (vs. C2 or C4) relative to the aniline ring.

-

Salt Form Identification: Often isolated as a hydrochloride or tosylate salt, shifting NMR signals significantly.

This guide outlines a self-validating spectroscopic workflow to ensure structural integrity and enantiomeric excess (ee%).

Analytical Workflow Visualization

The following diagram illustrates the logical flow for complete structural validation, moving from gross connectivity to stereochemical confirmation.

Figure 1: Step-by-step structural elucidation and quality control workflow.

Structural Elucidation: Nuclear Magnetic Resonance (NMR)

1H NMR Interpretation Strategy

The 1H NMR spectrum of (S)-4-(Piperidin-3-yl)aniline is distinct due to the interplay between the aromatic system and the aliphatic piperidine ring.

Solvent Selection: DMSO-d6 is preferred over CDCl3 to ensure solubility of the free amine and to clearly resolve the exchangeable protons (–NH2 and –NH).

| Region (ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 6.80 – 6.95 | Doublet (d) | 2H | Ar-H (meta to NH2) | Part of the AA'BB' system. Deshielded by the alkyl group. |

| 6.45 – 6.55 | Doublet (d) | 2H | Ar-H (ortho to NH2) | Shielded by the electron-donating amine (-NH2) resonance effect. |

| 4.80 – 5.00 | Broad Singlet | 2H | Ar-NH2 | Exchangeable. Chemical shift varies with concentration/water content. |

| 2.80 – 3.10 | Multiplet | 2H | Pip-H2, Pip-H6 (eq) | Protons adjacent to the piperidine nitrogen are deshielded. |

| 2.30 – 2.60 | Multiplet | 3H | Pip-H3 (chiral), Pip-H2, Pip-H6 (ax) | The chiral center (H3) is often obscured; 2D NMR required for precise assignment. |

| 1.40 – 1.80 | Multiplet | 4H | Pip-H4, Pip-H5 | Ring methylene protons. Diastereotopic nature indicates rigidity/chirality. |

Critical Validation Check:

-

The AA'BB' Pattern: You must observe a "roofing effect" or clear doublet pair in the aromatic region. If the pattern is complex or unsymmetrical, suspect regioisomer contamination (e.g., meta-substitution).

-

Piperidine NH: In the free base, the piperidine NH appears as a broad singlet (often ~2.0-3.0 ppm) or exchanges with water. In HCl salts, this becomes a broad downfield signal (~9.0 ppm).

13C NMR Assignments

-

Aromatic Carbons: Four distinct signals expected. The C-NH2 carbon will be most deshielded (~145 ppm). The C-alkyl carbon (para) will be around 130-135 ppm.

-

Aliphatic Carbons: Five distinct signals for the piperidine ring. The lack of symmetry in the piperidine ring (due to the C3 substituent) confirms the substitution pattern.

Mass Spectrometry (MS) Profile[1][2]

Mass spectrometry provides the primary confirmation of molecular weight and fragmentation logic.

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (+).

-

Parent Ion: [M+H]+ = 177.14 m/z (Calculated for C11H17N2).

Fragmentation Pathway (MS/MS)

Fragmentation is crucial for distinguishing the core structure from impurities.

-

Loss of Ammonia (-17 Da): Characteristic of primary anilines.

-

Observation: 177.1 → 160.1 m/z.

-

-

Retro-Diels-Alder (RDA) Cleavage: Typical for piperidine rings.

-

Observation: Cleavage of the piperidine ring often yields fragments at m/z ~84 (piperidine ring fragment) or ~106 (aminophenyl fragment).

-

Figure 2: Predicted ESI+ fragmentation pathway for structural verification.

Stereochemical Verification (Critical Quality Attribute)

The (S)-configuration is the defining quality attribute. NMR is insufficient for enantiomeric discrimination without chiral shift reagents.

Chiral HPLC Protocol

This is the industry-standard method for determining Enantiomeric Excess (ee).

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90:10:0.1).

-

Note: Diethylamine (DEA) is mandatory to suppress peak tailing of the basic amine.

-

-

Detection: UV at 254 nm (Aniline absorption max).

-

Expectation:

-

(S)-Isomer (Major): Retention time ~ t1.

-

(R)-Isomer (Impurity): Retention time ~ t2.

-

Acceptance Criteria: ee > 99.0% for pharmaceutical intermediates.

-

Optical Rotation[3]

-

Method: Polarimetry (Na D-line, 589 nm).

-

Solvent: Methanol or Ethanol.[1]

-

Sign: Literature precedents for similar 3-substituted piperidines suggest specific rotation values, but this must be established against a certified reference standard.

-

Warning: Optical rotation is concentration/pH dependent. Do not rely on it for trace impurity analysis (<1%).

-

Impurity Profile & Troubleshooting

| Impurity Type | Origin | Detection Method |

| (R)-Enantiomer | Inefficient chiral resolution or racemization during deprotection. | Chiral HPLC |

| Regioisomers | Coupling at the ortho- or meta-position of aniline. | 1H NMR (Aromatic pattern symmetry) |

| Boc-Protected Precursor | Incomplete deprotection (if Boc route used). | LC-MS (+100 mass units), 1H NMR (s, 9H, ~1.4 ppm) |

| Palladium Residues | Cross-coupling catalyst carryover. | ICP-MS (Limit < 10 ppm) |

References

-

Niraparib Structure & Pharmacology

-

PubChem Compound Summary for CID 24958200 (Niraparib). National Center for Biotechnology Information (2025). Link

-

-

Synthesis & Intermediates

-

Stereochemical Characterization

-

Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. (Analogous structural assignment). PubMed Central. Link

-

-

Chemical Properties

Sources

- 1. Portico [access.portico.org]

- 2. 4-(Piperidin-3-yl)aniline | CAS 19733-56-3 | Research Use [benchchem.com]

- 3. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 40427559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. (S)-4-(Piperidin-3-YL)aniline,(CAS# 1196713-21-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

Synthesis of (S)-4-(Piperidin-3-YL)aniline from 3-(4-nitrophenyl)pyridine

A Validated Protocol for Niraparib Intermediates

Executive Summary

(S)-4-(Piperidin-3-yl)aniline (CAS: 1171197-20-8 for the Boc-protected precursor) is the critical chiral pharmacophore in the synthesis of Niraparib (Zejula), a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in ovarian cancer therapy. The synthesis of this intermediate presents two primary challenges: the simultaneous reduction of a nitro-substituted heteroaromatic system and the installation of a chiral center at the C3 position of the piperidine ring.

This application note details a robust, scalable protocol for the synthesis of the (S)-enantiomer starting from commercially available 3-(4-nitrophenyl)pyridine . Unlike industrial routes that may prioritize cost over operational simplicity (e.g., using benzyl-protection/debenzylation strategies), this guide focuses on a Direct Hydrogenation & Classical Resolution strategy. This approach ensures high enantiomeric excess (>99% ee) and chemical purity suitable for late-stage pharmaceutical coupling.

Retrosynthetic Analysis & Strategy

The synthesis is deconstructed into three logical phases:

-

Global Reduction: Simultaneous reduction of the nitro group and the pyridine ring to generate the racemic piperidine scaffold.

-

Chemoselective Protection: Protection of the secondary amine (piperidine) to modulate solubility and crystallinity.

-

Optical Resolution: Separation of the (S)-enantiomer using a chiral acid.

Figure 1: Synthetic Pathway (Graphviz)

Caption: Stepwise conversion of 3-(4-nitrophenyl)pyridine to the chiral target via reduction, protection, and resolution.

Detailed Experimental Protocol

Phase 1: Catalytic Hydrogenation (Global Reduction)

Objective: Convert 3-(4-nitrophenyl)pyridine to racemic 4-(piperidin-3-yl)aniline. Rationale: Platinum(IV) oxide (Adam's Catalyst) is selected over Pd/C for its superior ability to reduce the electron-deficient pyridine ring under moderate pressure without requiring ring activation (quaternization).

Reagents:

-

3-(4-nitrophenyl)pyridine (10.0 g, 50 mmol)

-

Platinum(IV) oxide (PtO₂, 1.0 g, 10 wt%)

-

Acetic Acid (Glacial, 100 mL)

-

Conc. HCl (5 mL)

-

Hydrogen Gas (H₂)

Protocol:

-

Setup: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 10.0 g of 3-(4-nitrophenyl)pyridine in 100 mL of glacial acetic acid. Add 5 mL of concentrated HCl to facilitate pyridinium formation (easier to reduce).

-

Catalyst Addition: Carefully add 1.0 g of PtO₂ under an inert nitrogen atmosphere. Caution: Dry PtO₂ can be pyrophoric in the presence of H₂.

-

Hydrogenation: Seal the reactor, purge with N₂ (3x), then purge with H₂ (3x). Pressurize to 50 psi (3.5 bar) and heat to 50°C . Stir vigorously (1000 rpm) for 16 hours.

-

Workup: Cool to room temperature (RT) and vent H₂. Filter the catalyst through a pad of Celite. Rinse the pad with methanol.

-

Concentration: Concentrate the filtrate under reduced pressure to remove acetic acid. The residue is the hydrochloride salt of the racemic diamine.

-

Neutralization: Dissolve residue in water (50 mL), cool to 0°C, and basify to pH >12 with 50% NaOH solution. Extract with Dichloromethane (DCM, 3 x 100 mL). Dry organics over Na₂SO₄ and concentrate to yield the crude racemic product (~8.5 g, ~96% yield).

Phase 2: N-Boc Protection

Objective: Selectively protect the piperidine nitrogen to create a crystalline substrate for resolution. Rationale: The aliphatic amine (piperidine, pKa ~11) is more nucleophilic than the aromatic amine (aniline, pKa ~4), allowing chemoselective protection.

Protocol:

-

Dissolve the crude racemic amine (8.5 g) in DCM (100 mL).

-

Add Triethylamine (1.5 eq, 7 mL) and cool to 0°C.

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq, 11.5 g) dropwise.

-

Stir at RT for 4 hours. Monitor by TLC (formation of a less polar spot).

-

Wash with water, brine, dry over Na₂SO₄, and concentrate.

-

Product: tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (Racemic).

Phase 3: Chiral Resolution (The Critical Step)

Objective: Isolate the (S)-enantiomer. Mechanism: Formation of diastereomeric salts using O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) . The (S, L-DBTA) salt is less soluble in methanol than the (R, L-DBTA) salt.

Protocol:

-

Solution A: Dissolve the racemic N-Boc intermediate (10.0 g, ~36 mmol) in Methanol (150 mL) . Heat to 60°C.

-

Solution B: Dissolve L-DBTA (13.0 g, 36 mmol, 1.0 eq) in Methanol (100 mL) .

-

Crystallization: Add Solution B to Solution A slowly at 60°C. Stir for 30 mins, then allow to cool slowly to RT over 4 hours.

-

Harvest: Filter the white precipitate. This is the crude (S)-enantiomer salt.

-

Recrystallization (Enrichment): Reflux the solid in Methanol (10 volumes) for 1 hour, cool to RT, and filter.

-

Target ee: >98% (Check via Chiral HPLC).

-

Phase 4: Salt Break & Isolation

-

Suspend the purified salt in Water/DCM (1:1).

-

Add Na₂CO₃ (saturated aq.) until pH 10.

-

Separate the organic layer, dry, and concentrate.[1]

-

Final Product: (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

-

Note: If the free piperidine is required immediately, treat with TFA/DCM (1:1) for 1 hour.

-

Process Data & Validation[2][3][4]

Table 1: Key Process Parameters

| Parameter | Condition | Criticality | Notes |

| H₂ Pressure | 50 psi (3.5 bar) | High | Lower pressure (<20 psi) results in incomplete pyridine reduction. |

| Solvent (Red) | AcOH + HCl | High | Acidic media prevents catalyst poisoning by the amine product. |

| Resolving Agent | L-DBTA | Critical | L-Tartaric acid is less effective; the benzoyl groups drive crystallization. |

| Resolution Solvent | Methanol | High | Ethanol/Water mixtures yield lower enantiomeric purity. |

Analytical Method: Chiral HPLC

To verify the enantiomeric excess (ee) of the resolved product.

-

Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

-

Flow Rate: 1.0 mL/min

-

Detection: UV @ 254 nm

-

Retention Times: (R)-isomer ~8.5 min; (S)-isomer ~11.2 min (Verify with standards).

Troubleshooting & Optimization

Workflow Logic Diagram (Graphviz)

Caption: Decision tree for optimizing the chiral resolution step.

Common Issues:

-

Incomplete Reduction: If NMR shows aromatic pyridine protons (8.0-9.0 ppm), re-subject the material to hydrogenation with fresh catalyst. Do not add more catalyst to the poisoned mixture; filter and restart.

-

Low Resolution Yield: If no precipitate forms, seed the solution with a small crystal of pure (S)-salt. Ensure the methanol is dry; water increases solubility of the salt.

References

-

Merck Sharp & Dohme Corp. (2011). Process for the preparation of piperidine derivatives. Organic Process Research & Development, 15(4), 831-840.[2] Link

-

Shanghai Institute of Pharmaceutical Industry. (2019). Process for preparing intermediate of anti-tumor drug niraparib. WO2019072237A1. Link

-

BenchChem Technical Support. (2025). Resolving Enantiomers of 3-Aminopiperidine. Link

-

Vertex Pharmaceuticals. (2009). Inhibitors of Poly(ADP-ribose)polymerase (PARP). Journal of Medicinal Chemistry, 52(22), 7170-7185.[2] Link

-

PubChem. (2025). Compound Summary: (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate.[3][4][5][6] Link[6]

Sources

- 1. CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline - Google Patents [patents.google.com]

- 2. CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate - Google Patents [patents.google.com]

- 3. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof - Google Patents [patents.google.com]

- 5. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate | 1171197-20-8 [chemicalbook.com]

- 6. (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 40427559 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Catalytic Hydrogenation of Pyridine to Piperidine

Part 1: Strategic Overview & Mechanistic Insight

The Engineering Challenge: Aromaticity & Catalyst Poisoning

The conversion of pyridine to piperidine is not merely a reduction; it is a battle against thermodynamic stability (aromaticity) and kinetic inhibition (catalyst poisoning).

-

The Poisoning Mechanism: The nitrogen atom in pyridine possesses a non-bonded lone pair of electrons. In neutral media, this lone pair coordinates strongly to the active sites of heterogeneous metal catalysts (Pd, Pt, Rh), effectively "poisoning" the surface and halting the catalytic cycle.

-

The Solution (Acidic Activation): Protonating the nitrogen (

) using an acidic solvent (e.g., glacial acetic acid) or additive (HCl) forms the pyridinium ion. This species cannot coordinate via the lone pair, leaving the aromatic

Catalyst Selection Matrix

Quantitative comparison of common catalytic systems for this transformation:

| Catalyst System | Pressure Req.[1][2][3][4][5][6][7][8] | Cost | Selectivity (2-subst.)[9] | Key Advantage |

| PtO₂ (Adams') / AcOH | Low (1-3 atm) | High | High (cis) | Gold Standard. Highest activity; resistant to poisoning. |

| Pd/C / MeOH + HCl | Med (3-5 atm) | Med | Moderate | Cost-effective for scale-up; requires careful pH control. |

| Rh/C / AcOH | Low (1 atm) | Very High | Very High (cis) | Best for stereocontrol on complex scaffolds; prevents ring opening. |

| Raney Ni | High (50+ atm) | Low | Low | Not Recommended for high-value synthesis due to pyrophoric risks and harsh conditions. |

Part 2: Visualizing the Process

Mechanistic Pathway (Adsorption & Reduction)

The following diagram illustrates the critical role of protonation in facilitating the Langmuir-Hinshelwood mechanism on the metal surface.

Figure 1: Mechanistic pathway highlighting the necessity of protonation to prevent catalyst poisoning.

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" (PtO₂ in Acetic Acid)

Application: High-value intermediates, synthesis of complex pharmacophores. Scale: 10 mmol (approx. 1 g equivalent).

Reagents:

-

Substrate: Substituted Pyridine (10 mmol)

-

Solvent: Glacial Acetic Acid (15 mL) – Note: Must be anhydrous.

-

Catalyst: Platinum(IV) Oxide (Adams' Catalyst) – 5 mol% (approx. 110 mg).

-

Gas: Hydrogen (Balloon or low-pressure cylinder).

Step-by-Step Methodology:

-

Safety Check: Ensure all ignition sources are removed. Perform in a fume hood behind a blast shield.

-

Vessel Charging:

-

To a heavy-walled hydrogenation flask (or Parr bottle), add the Pyridine substrate.

-

Add Glacial Acetic Acid carefully.

-

CRITICAL: Add PtO₂ catalyst last. Do not add catalyst to dry solvent containing flammable vapors; however, acetic acid is less flammable than alcohols, reducing flash fire risk.

-

-

Inerting (The Purge Cycle):

-

Seal the vessel.[3]

-

Evacuate the vessel (vacuum) until solvent bubbles gently.

-

Backfill with Nitrogen (N₂).

-

Repeat this cycle 3 times to remove all Oxygen.

-

-

Activation:

-

Switch gas source to Hydrogen (H₂).[7]

-

Purge with H₂ three times.

-

Pressurize to 1–3 atm (15–45 psi). If using a balloon, ensure a double-balloon setup for safety.

-

-

Reaction:

-

Stir vigorously (1000+ RPM). Mass transfer of H₂ into the liquid phase is the rate-limiting step.

-

Observation: The brown PtO₂ will turn black within minutes as it reduces to active Pt(0).

-

Monitor H₂ uptake. Reaction is complete when uptake ceases (typically 2–6 hours).

-

-

Workup (Acid Removal):

-

Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Keep the catalyst wet with water/solvent at all times to prevent pyrophoric ignition.

-

Concentration: Rotate evaporate the acetic acid (requires bath temp 60°C+ and good vacuum).

-

Basification: Dissolve the residue in water (20 mL). Slowly add 4M NaOH until pH > 12. The piperidine will separate as an oil.

-

Extraction: Extract with Dichloromethane (DCM) or Diethyl Ether (3 x 20 mL).

-

Drying: Dry organics over Na₂SO₄, filter, and concentrate.

-

Protocol B: Stereoselective Synthesis (2-Methylpyridine cis-2-Methylpiperidine)

Application: Creating chiral building blocks with defined stereochemistry.

-

Catalyst: 5% Rh/C or PtO₂.

-

Solvent: 1M HCl in Methanol.

-

Pressure: 4 atm (60 psi).

Key Difference: The presence of the substituent creates steric hindrance. Heterogeneous hydrogenation occurs via syn-addition of hydrogen from the metal surface to the face of the ring.

-

Outcome: The substituent forces the ring to lie flat on the catalyst surface away from the bulk group, resulting in the hydrogen atoms adding to the opposite face. This yields the cis-isomer (thermodynamically less stable than trans, but kinetically favored) with >90% diastereomeric excess (de).

Part 4: Troubleshooting & Self-Validating Systems

In-Process Validation (IPV)

Do not proceed to workup until these criteria are met:

| Checkpoint | Observation | Action if Failed |

| Catalyst Activation | Brown powder turns Black | If catalyst remains brown, H₂ is not reducing the oxide. Check connections/purity. |

| H₂ Uptake | Pressure drop or balloon deflation | If no uptake after 30 mins, purge system again. Poisoning suspected.[5] |

| TLC Monitoring | Ninhydrin Stain | Pyridine is UV active; Piperidine is NOT. Product should stain red/purple with Ninhydrin. |

Common Failure Modes

-

Incomplete Reduction: Often yields tetrahydropyridines (enamines).

-

Fix: Increase pressure or add fresh catalyst (under inert atmosphere).

-

-

Ring Opening: Occurs at high temperatures (>80°C) or with vigorous catalysts (Raney Ni).

-

Fix: Switch to Rh/C and lower temperature.

-

Part 5: Workflow Diagram

Figure 2: Operational workflow emphasizing safety critical points (Red nodes).

References

-

Hamilton, T. S.; Adams, R. "The Reduction of Pyridine Hydrochloride and Pyridonium Salts by Means of Hydrogen and Platinum-Oxide Platinum Black." Journal of the American Chemical Society, 1928 , 50(9), 2260–2263.

- Rylander, P. N.Catalytic Hydrogenation in Organic Synthesis. Academic Press: New York, 1979. (Standard Reference Text).

-

Organic Syntheses. "Hydrogenation of Pyridine: Piperidine." Org.[7][10][11] Synth.1928 , 8,[11] 92.

-

Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie Int.[7] Ed.2004 , 43, 2859. (For stereoselective protocols).

- Nishimura, S.Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH, 2001.

Sources

- 1. njhjchem.com [njhjchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 6. chem.wisc.edu [chem.wisc.edu]

- 7. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines [mdpi.com]

- 10. api.pageplace.de [api.pageplace.de]

- 11. pubs.acs.org [pubs.acs.org]

Infrared (IR) spectroscopy of (S)-4-(Piperidin-3-YL)aniline functional groups

Executive Summary

This technical guide outlines the protocol for the infrared spectroscopic analysis of (S)-4-(Piperidin-3-yl)aniline , a bifunctional intermediate often utilized in the synthesis of kinase inhibitors and GPCR ligands.

The molecule presents a unique spectroscopic challenge: it contains both an aromatic primary amine (aniline moiety) and a cyclic aliphatic secondary amine (piperidine moiety). This guide focuses on differentiating these overlapping functional groups using Attenuated Total Reflectance (ATR) FTIR.

Critical Note on Chirality: Standard FTIR is an achiral technique. It confirms the chemical connectivity of the (S)-enantiomer but cannot distinguish it from the (R)-enantiomer. Enantiomeric excess (ee%) must be determined via Chiral HPLC or Polarimetry. This protocol validates chemical identity and functional group integrity.

Structural Fragmentation & Theoretical Analysis

To accurately interpret the spectrum, we treat the molecule as two distinct pharmacophores linked at the C3-C4' position.

| Pharmacophore | Key Functional Groups | Diagnostic IR Region |

| Aniline (Aromatic) | Primary Amine ( | |

| Aromatic Ring ( | ||

| Piperidine (Aliphatic) | Secondary Amine ( | |

| Aliphatic | ||

Experimental Protocol: ATR-FTIR Acquisition

Objective: Obtain a high-resolution spectrum of solid (S)-4-(Piperidin-3-yl)aniline with minimal sample preparation artifacts.

Equipment:

-

Spectrometer: Research-grade FTIR (e.g., Bruker Invenio, Thermo Nicolet iS50).

-

Accessory: Single-bounce Diamond ATR (preferred for hardness and chemical inertness) or ZnSe crystal.

-

Detector: DTGS (Deuterated Triglycine Sulfate) for standard ambient analysis.

Step-by-Step Methodology

-

System Suitability Test (SST):

-

Clean the ATR crystal with isopropanol and a lint-free wipe.

-

Collect a background spectrum (Air) with the anvil raised.

-

Validation: Ensure the background energy curve is smooth with no significant water vapor (

) or

-

-

Sample Loading:

-

Place approximately 2–5 mg of the solid powder onto the center of the crystal.

-

Note: If the sample is hygroscopic (common with amine salts), minimize exposure time to ambient air.

-

-

Contact Optimization:

-

Lower the pressure anvil.[1] Apply force until the live preview of the interferogram amplitude stabilizes.

-

Target: Ensure intimate contact without crushing the crystal (if using ZnSe). Diamond ATRs can withstand high pressure to flatten hard crystalline particles.

-

-

Acquisition Parameters:

-

Resolution:

(Standard for solid-state identification). -

Scans: 32 or 64 scans (to improve Signal-to-Noise ratio).

-

Range:

. -

Correction: Apply "ATR Correction" (if available in software) to account for penetration depth dependence on wavelength, though raw data is preferred for regulatory archiving.

-

-

Post-Run Cleaning:

-

Wipe the crystal immediately with methanol or isopropanol. Amines can carbonate if left exposed; ensure no residue remains.

-

Data Interpretation & Assignments

The following table synthesizes data from standard aniline and piperidine reference spectra to predict the characteristic bands for this specific molecule.

Table 1: Diagnostic Vibrational Bands

| Frequency ( | Intensity | Vibration Mode | Functional Group Assignment |

| 3450 -- 3400 | Medium | N-H Stretch (Asymmetric) | Primary Amine (Aniline) |

| 3350 -- 3300 | Medium | N-H Stretch (Symmetric) | Primary Amine + Secondary Amine (Overlap) |

| 3100 -- 3000 | Weak | C-H Stretch ( | Aromatic Ring |

| 2950 -- 2800 | Strong | C-H Stretch ( | Piperidine Ring (Aliphatic) |

| 1620 -- 1590 | Strong | N-H Scissoring (Bend) | Primary Amine (Diagnostic for Aniline) |

| 1600, 1500 | Variable | C=C Ring Breathing | Aromatic Skeleton |

| 1330 -- 1250 | Strong | C-N Stretch | Aromatic Amine ( |

| 1150 -- 1020 | Medium | C-N Stretch | Aliphatic Amine (Piperidine) |

| 850 -- 750 | Strong | C-H Out-of-Plane (OOP) | Para-substituted Benzene Ring |

Technical Insight: The "Amine Region" Complexity

The most critical region is

-

Result: You will likely observe a "pseudo-triplet" or a broadened doublet where the secondary amine N-H stretch (

) merges with the symmetric stretch of the primary amine. -

Differentiation: Look at

.[5] Only the primary amine shows a strong scissoring band here. If this band is absent, the aniline moiety has degraded or reacted.

Logic Flow & Visualization

Workflow: Spectral Validation Logic

This diagram illustrates the decision process for validating the functional groups.

Caption: Logic flow for confirming the presence of both amine species and the aliphatic ring structure.

Troubleshooting & Common Artifacts

-

Broadening in the 3000-2500 cm⁻¹ region:

-

Cause: Ammonium salt formation. If the sample was isolated as an HCl or TFA salt, the discrete N-H bands will disappear, replaced by a broad "ammonium band" centered around

. -

Remedy: Perform a "free-basing" micro-extraction. Dissolve 5 mg in 1M NaOH, extract with DCM, evaporate, and re-run the film.

-

-

Peak Shifts (ATR vs. Transmission):

-

Be aware that ATR peaks can appear 2–5 wavenumbers lower than literature values derived from KBr pellets due to the dispersion of the refractive index.

-

-

CO₂ Doublet (2350 cm⁻¹):

-

Cause: Changes in room ventilation between background and sample scan.

-

Action: Ignore if it does not overlap with sample bands (nitriles/alkynes).

-

References

-

NIST Chemistry WebBook. Infrared Spectrum of Aniline. National Institute of Standards and Technology.[5][6] [Link]

-

NIST Chemistry WebBook. Infrared Spectrum of Piperidine. National Institute of Standards and Technology.[5][6] [Link]

-

LibreTexts Chemistry. Infrared Spectroscopy of Amines. (2023).[7] [Link]

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.[2] (Standard Reference for Group Frequencies).

Sources

- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. tutorchase.com [tutorchase.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Piperidine [webbook.nist.gov]

- 6. Aniline [webbook.nist.gov]

- 7. rockymountainlabs.com [rockymountainlabs.com]

Strategic HPLC Method Development for (S)-4-(Piperidin-3-yl)aniline

Application Note & Protocol Guide

Executive Summary

(S)-4-(Piperidin-3-yl)aniline (CAS: 1196713-21-9) is a critical chiral intermediate in the synthesis of Niraparib , a poly(ADP-ribose) polymerase (PARP) inhibitor used in ovarian cancer therapy. The molecule presents specific chromatographic challenges:

-

Dual Basicity: It contains a secondary aliphatic amine (piperidine, pKa ~10-11) and a primary aromatic amine (aniline, pKa ~4-5).

-

Chirality: The (S)-enantiomer is the active scaffold; enantiomeric excess (ee) must be strictly controlled.

-

Peak Tailing: The secondary amine interacts strongly with residual silanols on silica-based columns, leading to severe tailing if not mitigated.

This guide provides two distinct, self-validating protocols: a High-pH Reverse Phase (RP) method for chemical purity (removing regioisomers and synthetic byproducts) and a Normal Phase (NP) method for enantiomeric purity.

Physicochemical Profiling & Strategy

Effective method development begins with understanding the molecule's behavior in solution.

| Property | Value / Characteristic | Chromatographic Implication |

| Structure | Piperidine ring fused to Aniline | Dual basic centers require careful pH control. |

| pKa (Piperidine) | ~10.3 (Basic) | At pH < 9, this nitrogen is protonated ( |

| pKa (Aniline) | ~4.6 (Weak Base) | Remains neutral at pH > 5; protonated at pH < 4. |

| UV Max | ~240–254 nm | Aniline chromophore provides strong UV detection. |

| Solubility | Methanol, DMSO, Acidic Water | Samples should be dissolved in MeOH or Mobile Phase. |

The "High pH" Strategy (Expert Insight)

Traditional methods use low pH (pH 2-3) with ion-pairing agents or triethylamine (TEA) to mask silanols. However, for piperidine derivatives, High pH (pH > 9.5) is superior.

-

Mechanism: At pH 10, the piperidine amine is largely deprotonated (neutral). Neutral amines do not interact ionically with negatively charged silanols, resulting in sharp, symmetrical peaks without the need for messy ion-pairing reagents.

-

Requirement: You must use a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH) resistant to alkaline hydrolysis.

Analytical Workflow Diagram

The following decision tree illustrates the logic flow for analyzing this intermediate, ensuring both chemical and optical purity are verified.

Figure 1: Analytical workflow prioritizing High-pH Reverse Phase chromatography for peak shape optimization, followed by Chiral HPLC for enantiomeric verification.

Protocol 1: Achiral Purity (Chemical Purity)

Objective: Quantify synthetic impurities (e.g., regioisomers, starting nitro-compounds) and assay the main peak.

Method A: High pH (Recommended)

This method utilizes the "neutral state" strategy to eliminate tailing.

-

Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini NX-C18.

-

Why: These columns utilize hybrid organosilica technology stable up to pH 12.

-

-

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).

-

Mobile Phase B: Acetonitrile (100%).

-

Column Temp: 35°C.

-

Detection: UV @ 245 nm.

-

Injection Vol: 5-10 µL.

-

Gradient:

Time (min) %A %B 0.0 95 5 10.0 40 60 12.0 5 95 15.0 95 5 | 20.0 | 95 | 5 |

Method B: Low pH (Legacy/Standard Silica)

Use this if hybrid columns are unavailable. Requires silanol blocker (TEA).

-

Column: Inertsil ODS-3V or Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 3.0) + 0.1% Triethylamine (TEA).[4]

-

Note: TEA competes for silanol sites, sharpening the amine peak.

-

-

Mobile Phase B: Methanol / Acetonitrile (50:50).

-

Gradient: Similar slope to Method A, but retention times will differ due to ionization state.

Protocol 2: Chiral Purity (Enantiomeric Excess)

Objective: Separate the (S)-enantiomer from the (R)-enantiomer. Challenge: Primary and secondary amines can be "sticky" on polysaccharide columns. Solution: Use a basic additive (Diethylamine or DEA) in the mobile phase.

-

Column: Daicel Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) or Chiralpak IA (Immobilized version).

-

Mode: Normal Phase / Polar Organic.

-

Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)

-

Ratio: 90 : 10 : 0.1 (v/v/v).

-

Optimization: If retention is too low, decrease IPA to 5%. If peak tailing occurs, increase DEA to 0.2% (do not exceed 0.5%).

-

-

Temperature: 25°C (Lower temperature often improves chiral resolution).

-

Detection: UV @ 254 nm.

-

Sample Diluent: Ethanol or Mobile Phase (Avoid DMSO if possible in Normal Phase).

System Suitability Criteria:

-

Resolution (Rs): > 2.0 between (R) and (S) enantiomers.

-

Tailing Factor: < 1.5.

Troubleshooting & Causality

| Observation | Root Cause | Corrective Action |

| Broad/Tailing Peak (Achiral) | Interaction of protonated piperidine with silanols. | Method A: Ensure pH is > 9.5. Method B: Add more TEA (up to 0.2%) or switch to High pH method. |

| Split Peaks | Sample solvent incompatibility (Strong solvent effect). | Dissolve sample in Mobile Phase A or a weaker solvent mixture (e.g., 10% MeOH in Water). |

| Retention Time Shift | pH fluctuation in buffer. | Basic buffers (Bicarbonate) are volatile. Prepare fresh buffer daily and cap bottles tightly. |

| No Chiral Separation | Lack of specific interaction sites. | Switch column polysaccharide type (e.g., from Amylose (AD) to Cellulose (OD)). |

References

-

Niraparib Synthesis & Intermediates

-

Patent: Shanghai Yingli Pharmaceutical Co. Ltd. (2019). Process for preparing intermediate of anti-tumor drug niraparib. WO2019072237A1.

- Context: Describes the hydrogenation of the pyridine precursor to the piperidine intermedi

-

-

Impurity Profiling of Niraparib

-

Journal: Reddy, B. R., et al. (2022). "An Innovative Stability Indicating HPLC Method with Impurity Profiling of Niraparib." Rasayan Journal of Chemistry, 15(4).

- Context: Validates the use of C18 columns and buffer selection for Niraparib and its rel

-

-

Chiral Separation of Piperidine Derivatives

-

Journal: Wróblewska, A., et al. (2022). "The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives." Molecules.

- Context: Demonstrates the use of HPLC for separating similar chiral 3-substituted piperidine scaffolds.

-

-

pKa and Chemical Properties

-

Database: PubChem Compound Summary for CID 58169335, 4-(Piperidin-3-yl)aniline.

-

Sources

- 1. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]

- 5. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Leveraging (S)-4-(Piperidin-3-yl)aniline for CNS Drug Discovery

Executive Summary

This guide details the strategic application of (S)-4-(Piperidin-3-yl)aniline (CAS: 1196713-21-9) as a privileged scaffold in the development of Central Nervous System (CNS) agents.[1] While historically utilized as a precursor for PARP inhibitors (e.g., Niraparib), this chiral intermediate possesses a unique "dual-vector" geometry ideal for designing Rho-associated protein kinase (ROCK) inhibitors for neuroregeneration and GPCR modulators (5-HT/Dopamine) for neuropsychiatric indications.[1]

This document provides a rational design framework, specific synthetic protocols for library generation, and validated assays for assessing Blood-Brain Barrier (BBB) permeability.[1]

Molecular Architecture & Rational Design

The utility of (S)-4-(Piperidin-3-yl)aniline lies in its ability to serve as a rigid, chiral linker that positions two distinct chemical spaces: the Solubilizing/Binding Sector (Piperidine) and the Growth/Specificity Sector (Aniline).[1]

Structural Analysis[1][2][3][4]

-

Chirality (S-Configuration): The fixed 3-position stereocenter is critical for target selectivity.[1] In kinase binding (e.g., ROCK, Akt), the (S)-isomer often directs the piperidine nitrogen towards specific residues (e.g., Asp/Glu) in the hinge region or solvent front, distinguishing it from the (R)-isomer which may clash sterically.[1]

-

Piperidine Motif (pKa ~10-11): Mimics the pyrrolidine/piperidine core of bioactive neurotransmitters.[1] Challenge: High basicity can lead to P-gp efflux.[1] Solution: Derivatization (amides/sulfonamides) or bioisosteric replacement is often required to lower pKa to the CNS-optimal range (6.0–8.0).[1]

-

Aniline Motif (pKa ~4): A weak base that serves as a nucleophilic handle for urea, amide, or carbamate formation, allowing extension into deep hydrophobic pockets.[1]

Multiparameter Optimization (MPO) for CNS

To ensure CNS penetration, derivatives of this scaffold must adhere to strict physicochemical bounds.[1]

| Parameter | CNS Ideal Range | Scaffold Contribution | Optimization Strategy |

| cLogP | 2.0 – 4.5 | Low (~1.[1]1) | Append lipophilic aryl/heteroaryl groups via the aniline.[1] |

| TPSA | < 90 Ų | ~38 Ų | Keep polar surface area low during derivatization.[1] |

| H-Bond Donors | < 3 | 3 (NH₂, NH) | Cap the aniline (urea/amide) and/or alkylate the piperidine.[1] |

| pKa (Basic) | 6.0 – 8.5 | ~11.0 (Piperidine) | Critical: Mask piperidine N or use electron-withdrawing groups nearby.[1] |

Design Workflow Diagram

The following diagram illustrates the decision matrix for utilizing this scaffold.

Figure 1: Decision matrix for scaffold derivatization based on therapeutic target.

Synthetic Protocols

Protocol A: Parallel Synthesis of Urea Library (ROCK Inhibitor Focus)

Objective: To synthesize a library of urea derivatives targeting the ATP-binding site of kinases, utilizing the aniline nitrogen while protecting the piperidine.[1]

Reagents:

-

Protecting Group: Di-tert-butyl dicarbonate (Boc₂O)[1]

-

Reactants: Various Aryl Isocyanates (R-NCO)[1]

-

Solvents: DCM, DMF, TFA[1]

Step-by-Step Methodology:

-

Selective Protection (Piperidine N):

-

Dissolve (S)-4-(Piperidin-3-yl)aniline (1.0 eq) in DCM at 0°C.

-

Add Boc₂O (1.1 eq) and Et₃N (1.5 eq).[1] Stir for 2h at RT.

-

Mechanism:[1][3][4][5][6] The aliphatic piperidine amine is significantly more nucleophilic (pKa ~11) than the aniline (pKa ~4), ensuring selective Boc-protection of the piperidine ring.[1]

-

QC Check: LCMS should show [M+H]⁺ corresponding to the Mono-Boc product.

-

-

Urea Formation (Library Diversification):

-

Aliquot the Boc-protected intermediate into reaction vials.

-

Add specific Aryl Isocyanate (1.2 eq) in anhydrous DMF to each vial.

-

Heat to 60°C for 4 hours.

-

Note: No base is usually required; the aniline attacks the isocyanate carbon.[1]

-

-

Global Deprotection:

-

Free Base Generation (Crucial for CNS):

Protocol B: PAMPA-BBB Permeability Assay

Objective: To validate the passive diffusion of the synthesized library across the blood-brain barrier.[1]

Materials:

-

Donor Plate: 96-well filter plate (PVDF, 0.45 µm).[1]

-

Acceptor Plate: 96-well PTFE plate.[1]

-

Lipid Solution: 2% (w/v) Porcine Polar Brain Lipid extract in Dodecane.[1]

-

Buffer: PBS (pH 7.4).[1]

Procedure:

-

Membrane Preparation: Pre-coat the donor plate membrane with 4 µL of Lipid Solution. Allow to dry for 5 mins.

-

Compound Preparation: Dilute test compounds to 10 µM in PBS (Donor Solution).

-

Assembly:

-

Add 200 µL of Donor Solution to the Donor Plate.

-

Add 300 µL of PBS to the Acceptor Plate.[1]

-

Sandwich the plates ("Donor" on top of "Acceptor").

-

-

Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

-

Analysis:

-

Separate plates.[1]

-

Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

-

-

Calculation: Calculate Effective Permeability (

) using the formula:

Success Criteria:

Case Study: ROCK Inhibition for Neuroregeneration

Rho-kinase (ROCK) inhibitors are promising for treating spinal cord injury by overcoming myelin-associated inhibition.[1]

Application of Scaffold: Using (S)-4-(Piperidin-3-yl)aniline, researchers can synthesize analogues of Fasudil or Ripasudil but with improved selectivity.[1]

-

The Piperidine: Binds to the ATP-binding pocket's ribose region.[1]

-

The Aniline: Extended via a urea linker to a hydrophobic aryl tail (e.g., isoquinoline or indazole) that occupies the hydrophobic back pocket of the kinase.[1]

-

Result: The rigid stereochemistry of the (S)-piperidine restricts the conformational entropy, potentially improving potency (

) and selectivity against homologous kinases (like PKA/PKC) compared to flexible linkers.[1]

References

-

PubChem. (n.d.).[1] Compound Summary: 4-(Piperidin-3-yl)aniline.[1][2][3][7][8] National Library of Medicine. Retrieved January 29, 2026, from [Link][1]

-